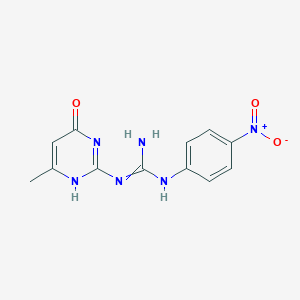
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine is a complex organic compound that features a guanidine group attached to a pyrimidine ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-hydroxy-6-methylpyrimidine, the ring can be constructed through cyclization reactions.
Introduction of the Guanidine Group: The guanidine moiety can be introduced via nucleophilic substitution reactions using reagents like guanidine hydrochloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as an enzyme inhibitor or a receptor ligand.
Medicine
In medicinal chemistry, 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine might be explored for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine.
Pyrimidine Derivatives: Compounds such as cytosine and thymine.
Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenol.
Uniqueness
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Propriétés
Numéro CAS |
16018-53-4 |
|---|---|
Formule moléculaire |
C12H12N6O3 |
Poids moléculaire |
288.26 g/mol |
Nom IUPAC |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19) |
Clé InChI |
NPIHUYPZBAYBCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérique |
CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















